Cas no 2680864-90-6 (3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid)

3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid is a specialized oxazole derivative featuring a hydroxyethoxy substituent and an allyloxycarbonyl-protected amino group. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which includes a carboxylic acid moiety, making it a versatile intermediate for further derivatization. The presence of the allyloxycarbonyl (Alloc) group allows for selective deprotection under mild conditions, facilitating its use in peptide and polymer synthesis. The hydroxyethoxy side chain enhances solubility in polar solvents, improving reactivity in aqueous or mixed-phase systems. Its well-defined reactivity profile makes it suitable for applications in medicinal chemistry and materials science.
3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid structure
2680864-90-6 structure
商品名:3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
CAS番号:2680864-90-6
MF:C10H12N2O7
メガワット:272.211483001709
CID:6284147
PubChem ID:165909535

3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
    • 2680864-90-6
    • EN300-28283666
    • 3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
    • インチ: 1S/C10H12N2O7/c1-2-4-18-10(16)11-7-6(9(14)15)8(12-19-7)17-5-3-13/h2,13H,1,3-5H2,(H,11,16)(H,14,15)
    • InChIKey: AJEIYNHWISUFCQ-UHFFFAOYSA-N
    • ほほえんだ: O(CCO)C1C(C(=O)O)=C(NC(=O)OCC=C)ON=1

計算された属性

  • せいみつぶんしりょう: 272.06445073g/mol
  • どういたいしつりょう: 272.06445073g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 131Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28283666-5.0g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
5.0g
$1987.0 2025-03-19
Enamine
EN300-28283666-1.0g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
1.0g
$685.0 2025-03-19
Enamine
EN300-28283666-10.0g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
10.0g
$2946.0 2025-03-19
Enamine
EN300-28283666-0.05g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
0.05g
$575.0 2025-03-19
Enamine
EN300-28283666-0.1g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
0.1g
$603.0 2025-03-19
Enamine
EN300-28283666-0.25g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
0.25g
$630.0 2025-03-19
Enamine
EN300-28283666-2.5g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
2.5g
$1343.0 2025-03-19
Enamine
EN300-28283666-0.5g
3-(2-hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid
2680864-90-6 95.0%
0.5g
$658.0 2025-03-19

3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid 関連文献

3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acidに関する追加情報

Introduction to 3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid (CAS No. 2680864-90-6)

3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid, identified by the CAS number 2680864-90-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The unique arrangement of functional groups in its molecular framework, including hydroxyl, ester, and amino functionalities, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

The chemical structure of 3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid exhibits a complex interplay of electronic and steric effects that contribute to its reactivity and potential biological interactions. The presence of the hydroxyethoxy group at the 3-position and the (prop-2-en-1-yloxy)carbonyl amino group at the 5-position introduces both polar and hydrophobic characteristics, which are critical for membrane permeability and binding affinity to biological targets. This balance makes the compound an intriguing subject for studying its pharmacokinetic properties and potential therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets with high precision. Studies suggest that the hydroxyl group and the amide bond within the molecule may interact with specific residues in protein receptors, influencing enzyme activity or signal transduction pathways. Such interactions are pivotal in developing novel therapeutics targeting inflammatory diseases, metabolic disorders, and even certain types of cancer.

The ester moiety in the (prop-2-en-1-yloxy)carbonyl group has been identified as a key pharmacophore in several drug candidates, contributing to their stability and bioavailability. Researchers have leveraged this feature to design prodrugs that enhance delivery efficiency while minimizing side effects. In parallel, the oxazole ring itself is known for its ability to modulate redox-sensitive pathways, making it a valuable scaffold for developing antioxidants and anti-inflammatory agents.

In vitro studies have demonstrated promising results when testing 3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid against various disease models. For instance, preliminary trials have shown inhibitory effects on enzymes associated with pain signaling pathways, suggesting potential applications in managing chronic inflammatory conditions. Additionally, its interaction with DNA repair mechanisms has been explored, indicating a possible role in cancer therapy by enhancing genomic stability or inducing apoptosis in tumor cells.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and enantioselective epoxide ring-opening, have been employed to introduce the desired stereocenters efficiently. These techniques not only improve synthetic accessibility but also enhance the structural diversity needed for optimizing biological activity.

From a regulatory perspective, 3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid (CAS No. 2680864-90-6) is subject to standard guidelines for pharmaceutical intermediates, ensuring safety during handling and testing phases. Compliance with Good Manufacturing Practices (GMP) is essential to maintain consistency in quality across batches produced for research or clinical trials.

The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of novel compounds like this one. Machine learning algorithms can predict physicochemical properties and assess potential toxicity profiles with remarkable accuracy before experimental validation becomes necessary. This synergy between computational methods and traditional wet chemistry has significantly reduced the time-to-market for promising drug candidates.

Future research directions may focus on exploring analogs of 3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid by modifying specific functional groups or introducing new heterocyclic moieties. Such modifications could lead to compounds with enhanced potency or selectivity against particular disease targets while maintaining favorable pharmacokinetic profiles.

The growing emphasis on personalized medicine also presents opportunities for leveraging this compound in tailored therapeutic strategies. By correlating genetic markers with response profiles to oxazole derivatives like this one, clinicians may be able to develop patient-specific treatment plans that maximize efficacy while minimizing adverse effects.

In conclusion,3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid (CAS No. 2680864-90-6) represents a fascinating example of how structural complexity can be harnessed to develop innovative therapeutics. Its unique combination of functional groups positions it as a versatile scaffold for further medicinal chemistry exploration aimed at addressing unmet medical needs across multiple therapeutic areas.

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